molecular formula C39H40NO2PS B13649804 (R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13649804
M. Wt: 617.8 g/mol
InChI Key: QJYMSQMBMNSAOT-HBUNMRBDSA-N
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Description

®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the diphenylphosphanyl group and the xanthene moiety contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve palladium-catalyzed coupling reactions, such as Suzuki or Negishi couplings, to form the biaryl linkages . The reaction conditions often require the use of organometallic reagents and catalysts under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may leverage high-yield synthetic methods, such as nickel-catalyzed Kumada coupling or desulfinating cross-coupling using palladium catalysts . These methods are preferred for their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The diphenylphosphanyl group can coordinate with metal centers, while the sulfinamide moiety can form hydrogen bonds with biological molecules . These interactions facilitate the compound’s role in catalysis and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which confer distinct chemical reactivity and selectivity. This makes it a valuable tool in asymmetric synthesis and other specialized applications.

Properties

Molecular Formula

C39H40NO2PS

Molecular Weight

617.8 g/mol

IUPAC Name

N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H40NO2PS/c1-27-17-13-14-22-30(27)35(40-44(41)38(2,3)4)31-23-15-24-32-36(31)42-37-33(39(32,5)6)25-16-26-34(37)43(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26,35,40H,1-6H3/t35-,44?/m1/s1

InChI Key

QJYMSQMBMNSAOT-HBUNMRBDSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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